molecular formula C8H17NO2S B015082 L-Buthionine CAS No. 13073-21-7

L-Buthionine

Cat. No.: B015082
CAS No.: 13073-21-7
M. Wt: 191.29 g/mol
InChI Key: LAXXPOJCFVMVAX-ZETCQYMHSA-N
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Description

L-Buthionine is a compound known for its role as a specific gamma-glutamyl synthetase inhibitor. This enzyme is crucial for the synthesis of glutathione, a vital antioxidant that protects cells from oxidative stress. By inhibiting this enzyme, this compound effectively reduces the levels of glutathione in cells, making it a valuable tool in scientific research, particularly in studies related to oxidative stress and cancer.

Scientific Research Applications

L-Buthionine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a tool to study oxidative stress mechanisms.

    Biology: Employed in studies to understand the role of glutathione in cellular processes.

    Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents by depleting glutathione levels in cancer cells.

    Industry: Utilized in the development of novel drug delivery systems, such as dendrimer nanoformulations, to improve the delivery and efficacy of therapeutic agents.

Mechanism of Action

Target of Action

L-Buthionine primarily targets the enzyme γ-glutamylcysteine synthetase (γGCS), which is essential for the synthesis of glutathione (GSH) . GSH plays a critical role in protecting cells against oxidative stress .

Mode of Action

This compound is a potent and irreversible inhibitor of γGCS . By inhibiting this enzyme, this compound prevents the production of GSH, thereby inducing oxidative stress within the cell . This results in an increase in reactive oxygen species (ROS) levels and a reduction in the potential of the GSSG/GSH couple .

Biochemical Pathways

The inhibition of γGCS by this compound disrupts the glutathione biosynthetic pathway . This disruption leads to a decrease in GSH levels, which in turn increases the level of ROS within the cell . The increase in ROS can lead to DNA damage, specifically the oxidation of pyrimidine bases . This DNA damage can cause the cell cycle to arrest in the G2/M phase .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in cancer patients. The compound exhibits linear pharmacokinetics within the dose range studied . The individual isomers of this compound exhibit stereoselective disposition and elimination . The R-isomer is eliminated faster than the S-isomer, resulting in a higher clearance and shorter half-life .

Result of Action

The inhibition of GSH production by this compound leads to an increase in ROS levels within the cell, causing oxidative stress . This oxidative stress can lead to DNA damage and cell cycle arrest . Additionally, this compound has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of other compounds, such as copper complexes, can enhance the effect of this compound on tumor cell viability and oxidative damage . Furthermore, the compound’s action can be influenced by the physiological state of the cell, such as the cell’s oxidative stress levels .

Safety and Hazards

L-Buthionine-sulfoximine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

L-Buthionine-sulfoximine (L-BSO) is an adjuvant drug that is reported to increase the sensitivity of cancer cells to neoplastic agents . Dendrimers are exceptional drug delivery systems and L-BSO nanoformulations are envisaged as potential chemotherapeutics . The absorption of L-BSO at a low wavelength limits its detection by conventional analytical tools . A simple and sensitive method for L-BSO detection and quantification is now reported .

Biochemical Analysis

Biochemical Properties

L-Buthionine interacts with γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of GSH . By inhibiting this enzyme, this compound effectively reduces the production of GSH, leading to a state of oxidative stress within the cell . This interaction is irreversible, making this compound a potent tool for manipulating cellular GSH levels .

Cellular Effects

The reduction of GSH levels by this compound has significant effects on various types of cells. It induces oxidative stress, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to induce apoptosis in cells via oxidative stress and Protein kinase C (PKC) δ activation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with γ-glutamylcysteine synthetase . By inhibiting this enzyme, this compound prevents the synthesis of GSH, leading to an increase in reactive oxygen species (ROS) within the cell . This increase in ROS can lead to DNA damage and trigger apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a study showed that continuous infusion of this compound in mice for 14 days resulted in continuously depleted levels of GSH in various organs without toxicity . This suggests that this compound has a stable and long-term effect on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that a 2 mM dosage of this compound resulted in a 30% higher DNA deletion frequency and a 45% lower GSH level in mice, compared to untreated controls. A higher dosage of 20 mM this compound caused a 40% higher DNA deletion frequency and a 70% lower GSH level .

Metabolic Pathways

This compound is involved in the metabolic pathway of GSH synthesis. It interacts with the enzyme γ-glutamylcysteine synthetase, which is crucial for the production of GSH . By inhibiting this enzyme, this compound disrupts the normal metabolic pathway of GSH, leading to a decrease in GSH levels and an increase in oxidative stress within the cell .

Transport and Distribution

It is known that this compound can permeate cells and inhibit γ-glutamylcysteine synthetase, suggesting that it can be effectively distributed within cells .

Subcellular Localization

Given its role in inhibiting γ-glutamylcysteine synthetase, it is likely that this compound localizes to the cytoplasm where this enzyme is found

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Buthionine can be synthesized through a multi-step chemical process. One common method involves the reaction of L-serine with methanesulfonyl chloride to form L-serine methyl ester. This intermediate is then reacted with butylamine to produce this compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: L-Buthionine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfoximine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    L-Buthionine sulfoximine: A closely related compound with similar inhibitory effects on gamma-glutamyl synthetase.

    L-Cysteine: Another amino acid involved in glutathione synthesis but with different biological roles.

    L-Glutamate: A precursor in the synthesis of glutathione, also involved in various metabolic pathways.

Uniqueness of this compound: this compound is unique in its specific inhibition of gamma-glutamyl synthetase, making it a powerful tool for studying the role of glutathione in cellular processes. Its ability to induce oxidative stress selectively in cancer cells highlights its potential in cancer therapy, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-4-butylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXPOJCFVMVAX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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